molecular formula C15H11NOS B5518723 3-[(E)-1-PHENYLMETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-ONE

3-[(E)-1-PHENYLMETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-ONE

Cat. No.: B5518723
M. Wt: 253.32 g/mol
InChI Key: MQWWHLFHJVMIOD-JLHYYAGUSA-N
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Description

3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazine ring, with a phenylmethylidene group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one typically involves the condensation of 2-aminobenzenethiol with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the benzothiazine ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in inflammation and cancer progression. It can also disrupt the cell membrane integrity of microorganisms, leading to their death. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate multiple targets makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-[(Z)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one: A geometric isomer with similar properties but different spatial arrangement.

    3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one: A related compound with an oxygen atom replacing the sulfur atom in the thiazine ring.

    3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzimidazin-2-one: A compound with a nitrogen atom replacing the sulfur atom in the thiazine ring.

Uniqueness

3-[(E)-1-Phenylmethylidene]-3,4-dihydro-2H-1,4-benzothiazin-2-one stands out due to its unique combination of a benzene ring fused to a thiazine ring with a phenylmethylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3E)-3-benzylidene-4H-1,4-benzothiazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-15-13(10-11-6-2-1-3-7-11)16-12-8-4-5-9-14(12)18-15/h1-10,16H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWWHLFHJVMIOD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)SC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)SC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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